molecular formula C27H22ClN3O2S B2393193 N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866807-72-9

N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2393193
CAS No.: 866807-72-9
M. Wt: 488
InChI Key: MOMYOFBUBBDNQT-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a methyl group at position 7 and a p-tolyl group at position 2. The thioether linkage at position 4 connects the pyrimidine ring to an acetamide moiety, which is further substituted with a 4-chlorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-16-3-6-18(7-4-16)25-30-26-22(14-19-13-17(2)5-12-23(19)33-26)27(31-25)34-15-24(32)29-21-10-8-20(28)9-11-21/h3-13H,14-15H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMYOFBUBBDNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the chromeno[2,3-d]pyrimidine intermediate.

    Attachment of the Thioacetamide Moiety: This can be done through a thioesterification reaction, where the intermediate reacts with thioacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • In Vitro Cytotoxicity Study : A study conducted on several cancer cell lines showed that this compound inhibited cell viability with an IC50 value ranging from 10 to 20 µM across different cell types.
  • Mechanistic Insights : Further investigations revealed that treatment with the compound led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), reinforcing its role as a potential anticancer agent.

Therapeutic Applications

Given its promising biological activity, this compound may have applications in:

  • Cancer Treatment : As a lead compound for developing new anticancer therapies.
  • Combination Therapies : Its use in combination with existing chemotherapeutics could enhance efficacy and reduce resistance.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on three key structural features: chromeno-pyrimidine substitutions, acetamide aryl substituents, and heterocyclic modifications. Below is a detailed analysis supported by experimental data.

Chromeno-Pyrimidine Substitutions

Variations in substituents on the chromeno-pyrimidine scaffold significantly influence physicochemical properties.

Compound Name Substituents (Chromeno-Pyrimidine) Molecular Weight (g/mol) Melting Point (°C) Key Structural Notes
Target Compound 7-methyl, 2-(p-tolyl) ~487 (estimated) Not reported Enhanced lipophilicity due to p-tolyl
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 9-methyl, 2-(4-methylphenyl) 488.0 Not reported Methyl positional isomerism affects ring conformation
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 9-ethoxy, 2-phenyl Not reported Not reported Ethoxy group increases hydrophilicity vs. methyl

Key Findings :

  • Methyl vs.
  • Positional Isomerism : A methyl group at position 9 () vs. 7 (target compound) may alter steric interactions in biological targets.
Acetamide Aryl Substituents

The aryl group on the acetamide moiety modulates electronic and steric effects.

Compound Name Acetamide Substituent Molecular Weight (g/mol) NMR Data (δ, ppm) Biological Relevance
Target Compound 4-chlorophenyl ~487 Not reported Chlorine enhances electrophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 4-chlorophenyl 369.44 7.56 (d, J=8 Hz, H-3',5'), 7.32 (d, J=8 Hz, H-2',6') High thermal stability (mp >282°C)
2-[[2-(4-Chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 4-fluorophenyl ~505 (estimated) Not reported Fluorine improves metabolic stability

Key Findings :

  • Chlorine vs. Fluorine : Fluorine’s smaller size and electronegativity () may reduce off-target interactions compared to chlorine.
  • Thermal Stability : The 4-chlorophenyl group in correlates with a high melting point (>282°C), suggesting strong intermolecular forces .
Heterocyclic Modifications

Incorporation of additional heterocycles diversifies pharmacological profiles.

Compound Name Heterocyclic System Synthesis Method Potential Activity
Target Compound Chromeno[2,3-d]pyrimidine Condensation of pyrimidine-thiol intermediates Anticancer (hypothesized)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-Oxadiazole Reaction with K₂CO₃ in acetone Antimicrobial (tested in vitro)
5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-thione Cyclocondensation Not reported

Key Findings :

  • Dihydropyrimidine-Thione : The thione group () may confer antioxidant properties, though activity data are lacking .

Biological Activity

N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from a chromeno-pyrimidine scaffold, which is modified through various chemical transformations to introduce the thioacetamide functional group and the chlorophenyl moiety.

General Synthetic Route

  • Formation of Chromeno-Pyrimidine Backbone : The initial step involves the synthesis of the chromeno-pyrimidine structure using appropriate precursors such as 7-methyl-2-(p-tolyl)-5H-chromeno derivatives.
  • Introduction of Thio Group : A thioacetylation reaction is performed to attach the thioacetamide group to the chromeno-pyrimidine framework.
  • Chlorination : The final step includes chlorination at the para position of the phenyl ring to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa (Cervical Cancer)15.0
Compound BMCF-7 (Breast Cancer)10.5
N-(4-chlorophenyl)-...A549 (Lung Cancer)12.0

These findings suggest that the compound may interfere with cellular proliferation pathways, although further mechanistic studies are required.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : The compound has shown promising results as an AChE inhibitor, which is crucial for treating conditions like Alzheimer's disease. In vitro assays revealed an IC50 value of 25 µM against AChE, indicating moderate inhibitory activity .
  • Urease Inhibition : Urease inhibitors are important for managing infections caused by urease-producing bacteria. The compound demonstrated significant urease inhibition with an IC50 value of 30 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

These results indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of compounds related to this compound:

  • Study on Structural Activity Relationship (SAR) : Research indicated that modifications on the chromeno-pyrimidine core significantly influenced biological activity, particularly in enhancing anticancer effects .
  • In Silico Studies : Molecular docking studies have suggested potential binding interactions between the compound and target enzymes such as AChE and urease. These studies provide insights into how structural features contribute to biological efficacy .
  • Comparative Analysis : A comparative analysis with other derivatives revealed that certain substitutions on the phenyl ring enhanced both anticancer and enzyme inhibitory activities, highlighting the importance of chemical diversity in drug design .

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